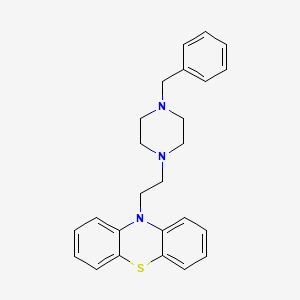
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the field of medicine where they are used as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a 10-(2-(4-benzyl-1-piperazinyl)ethyl) substituent, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- typically involves the reaction of phenothiazine with 1-(2-chloroethyl)-4-benzylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to neurotransmitter pathways and receptor binding.
Medicine: Investigated for its potential antipsychotic and antiemetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets, including dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic effects. Additionally, it may interact with other receptors and pathways, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its use in treating schizophrenia and severe nausea.
Trifluoperazine: Used as an antipsychotic and antiemetic agent.
Uniqueness
Phenothiazine, 10-(2-(4-benzyl-1-piperazinyl)ethyl)- is unique due to its specific substituent at the 10-position, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
103168-78-1 |
|---|---|
Fórmula molecular |
C25H27N3S |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
10-[2-(4-benzylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C25H27N3S/c1-2-8-21(9-3-1)20-27-16-14-26(15-17-27)18-19-28-22-10-4-6-12-24(22)29-25-13-7-5-11-23(25)28/h1-13H,14-20H2 |
Clave InChI |
FDKWHSBJESCTKR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


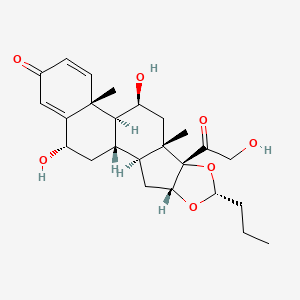
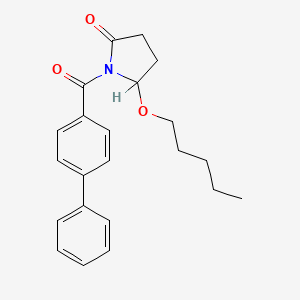
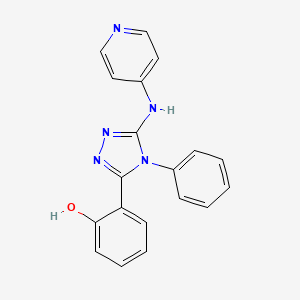

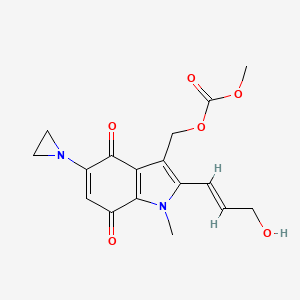
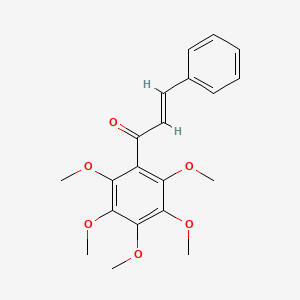
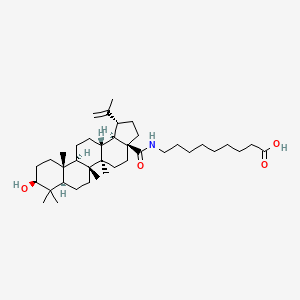
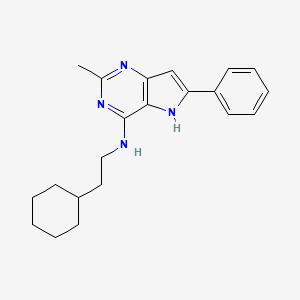


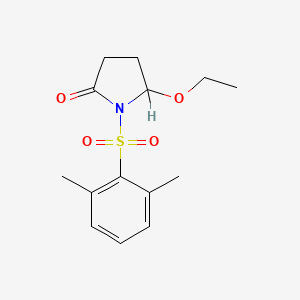
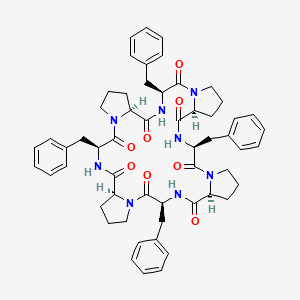
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
